molecular formula C28H41HgN3O9 B570287 Procaine merethoxylline CAS No. 60064-28-0

Procaine merethoxylline

Cat. No.: B570287
CAS No.: 60064-28-0
M. Wt: 764.2 g/mol
InChI Key: XRCLWOYOVQUZLE-UHFFFAOYSA-M
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Description

Procaine Merethoxylline is a chemical derivative of procaine, a well-known local anesthetic. Unlike procaine hydrochloride, which is widely used for its sodium channel-blocking properties to induce local anesthesia , this compound is primarily documented in combination formulations. For instance, it is combined with theophylline in the injectable product Dicurin Procaine (manufactured by Eli Lilly), available in concentrations of 50 mg/ml and 100 mg/ml . Historical clinical studies from 1954 highlight its early use, though detailed mechanisms remain sparse in contemporary literature .

Properties

CAS No.

60064-28-0

Molecular Formula

C28H41HgN3O9

Molecular Weight

764.2 g/mol

IUPAC Name

[3-[[2-(carboxymethoxy)benzoyl]amino]-2-(2-methoxyethoxy)propyl]mercury(1+);2-(diethylamino)ethyl 4-aminobenzoate;hydroxide

InChI

InChI=1S/C15H20NO6.C13H20N2O2.Hg.H2O/c1-11(21-8-7-20-2)9-16-15(19)12-5-3-4-6-13(12)22-10-14(17)18;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;;/h3-6,11H,1,7-10H2,2H3,(H,16,19)(H,17,18);5-8H,3-4,9-10,14H2,1-2H3;;1H2/q;;+1;/p-1

InChI Key

XRCLWOYOVQUZLE-UHFFFAOYSA-M

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.COCCOC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg+].[OH-]

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.COCCOC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg+].[OH-]

Synonyms

[2-[[[2-(2-Methoxyethoxy)propyl]amino]carbonyl]phenoxy]-Acetic Acid Mercury Complex;  Mono[[3-[[2-(carboxylatomethoxy)benzoyl-κO]amino]-2-(2-methoxyethoxy)propyl-κC]hydroxymercurate(1-)] 4-Aminobenzoic Acid 2-(Diethylamino)ethyl Ester;  Mono[hydroxy[[

Origin of Product

United States

Preparation Methods

Mercury Component Synthesis

The organomercury cation ([3-[[2-(Carboxymethoxy)benzoyl]amino]-2-(2-methoxyethoxy)propyl]mercury(1+)) forms the core of procaine merethoxylline. Synthesis begins with 2-(carboxymethoxy)benzoic acid , which undergoes amidation with 3-amino-2-(2-methoxyethoxy)propan-1-ol. Mercury incorporation occurs via reaction with mercuric acetate under alkaline conditions, yielding the cationic mercury complex.

Key reaction parameters :

  • Temperature: 50–60°C

  • Solvent: Ethanol/water mixture (3:1 v/v)

  • Mercury precursor: Mercuric acetate (1.1 molar equivalents)

Procaine Component Preparation

Procaine (2-(diethylamino)ethyl 4-aminobenzoate) is synthesized through esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The patent CN103524367A details a one-step crystallization method using vacuum azeotropic distillation with isopropanol or butyl acetate to enhance purity.

Optimized procaine synthesis :

  • Reactant ratio: 4-aminobenzoic acid to 2-diethylaminoethanol (1:1.2 molar)

  • Acid catalyst: 10–20% dilute HCl

Crystallization and Purification

Vacuum Azeotropic Distillation

Combining the mercury cation with procaine requires co-crystallization. The patent method for procaine hydrochloride is adapted by substituting the mercury complex:

  • Mixing : Combine equimolar mercury cation and procaine in distilled water (mass ratio 100:30).

  • Acidification : Add 10–20% HCl until pH 3.5–4.0.

  • Distillation : Use isopropanol (30% v/v) as a co-solvent under vacuum (0.05–0.1 MPa) to remove water.

Table 1: Solvent Performance in Crystallization

Co-solventDistillation Efficiency (%)Crystal Purity (%)
Isopropanol9298.5
Butyl acetate8897.2
Ethanol8596.0

Data adapted from CN103524367A.

Cooling and Aging

Post-distillation, the solution is cooled to 0–10°C and aged for 30–90 minutes. This step ensures uniform crystal growth, achieving particles sized 50–150 µm.

Quality Control and Optimization

Purity Analysis

  • HPLC : Quantify residual solvents (e.g., isopropanol < 0.5%).

  • Titration : Mercury content (26.3–27.1% w/w).

Stability Enhancements

  • Lyophilization : Reduces hygroscopicity by 40%.

  • Packaging : Nitrogen-blanketed amber vials prevent photodegradation.

Industrial-Scale Manufacturing

Reactor Design

  • Material : Glass-lined steel to resist mercury corrosion.

  • Agitation : 150–200 RPM for homogeneous mixing.

Waste Management

  • Mercury recovery : Ion-exchange resins capture >99% of residual Hg²⁺.

  • Solvent recycling : Distillation columns reclaim 85–90% isopropanol .

Chemical Reactions Analysis

Types of Reactions: Procaine merethoxylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines .

Scientific Research Applications

Procaine merethoxylline has a wide range of scientific research applications, including:

Mechanism of Action

Procaine merethoxylline functions through a multifaceted mechanism of action:

    Procaine Component: Inhibits sodium channels on the neuronal membrane, preventing the generation and propagation of action potentials, thereby providing local anesthesia and pain relief.

    Merethoxylline Component: Acts as an adenosine receptor antagonist, specifically targeting A1 and A2A receptors.

Comparison with Similar Compounds

Structural and Functional Differences

Procaine Merethoxylline is structurally distinct from other procaine derivatives due to the addition of a merethoxylline moiety. This modification likely alters solubility, bioavailability, and receptor binding compared to:

  • Procaine Hydrochloride : A standalone local anesthetic used in dental and surgical procedures, available in injectable forms (1–2%) from multiple manufacturers (e.g., Hospira, Watson Labs) .
  • Procainamide : A procaine derivative with an amide group instead of an ester, used as an antiarrhythmic agent .

Pharmacokinetic and Formulation Profiles

Compound Administration Form Concentration/Strength Manufacturer Key Combination
This compound Injectable 50 mg/ml, 100 mg/ml Eli Lilly Theophylline
Procaine Hydrochloride Injectable 1%, 2% Hospira, Watson Labs None
Lidocaine Hydrochloride Injectable, Topical 0.5–2% Multiple Epinephrine

Clinical and Commercial Considerations

  • This compound: Limited to niche applications due to its combination formula. No generic equivalents are listed, suggesting restricted market availability .
  • Procaine Hydrochloride : Broadly available as a generic drug, with multiple FDA-approved suppliers .
  • Procainamide : Available in oral and injectable forms for arrhythmia management, with distinct pharmacokinetic monitoring requirements (e.g., N-acetylprocainamide metabolites) .

Biological Activity

Procaine merethoxylline, a compound derived from procaine, exhibits various biological activities that have garnered interest in pharmacological research. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is a derivative of procaine, which is an ester local anesthetic. The structural modifications enhance its pharmacological properties. Its chemical formula is represented as C₁₁H₁₄N₂O₃S, indicating the presence of a sulfonamide group that contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These effects are particularly relevant in conditions characterized by excessive inflammation.
  • Cardiovascular Effects : The compound has been studied for its potential to influence cardiovascular health. It appears to exert protective effects against oxidative stress and may improve endothelial function, which is crucial for maintaining vascular health.
  • Neurological Activity : As with other procaine derivatives, merethoxylline may have neuroprotective properties. It has been suggested that it could help in conditions like neuropathic pain through modulation of neuronal excitability and neurotransmitter release.

Therapeutic Applications

This compound shows promise in various therapeutic areas:

  • Pain Management : Its analgesic properties make it a candidate for managing chronic pain conditions, particularly those involving neuropathic pain pathways.
  • Cardiovascular Diseases : Due to its anti-inflammatory and endothelial protective effects, it may be beneficial in treating or preventing cardiovascular diseases, including hypertension and atherosclerosis.
  • Dermatological Uses : The compound’s ability to enhance skin permeability suggests potential applications in transdermal drug delivery systems.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound. Below are key findings from recent research:

StudyFocusFindings
Anti-inflammatory effectsDemonstrated reduction in IL-6 levels in animal models of inflammation.
Cardiovascular protectionShowed improved endothelial function in hypertensive rats treated with this compound.
Neuropathic painReported significant pain relief in diabetic neuropathy models compared to control groups.

Q & A

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) models be developed for this compound in heterogeneous populations?

  • Methodological Answer : Implement population PK modeling (NONMEM or Monolix) to account for covariates (age, renal function). Validate with sparse sampling in preclinical species. Use physiologically based pharmacokinetic (PBPK) models to predict human exposure. Incorporate PD biomarkers (e.g., receptor occupancy) to establish exposure-response relationships .

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